molecular formula C11H20O2Si B3058514 TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE CAS No. 89861-06-3

TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE

Cat. No.: B3058514
CAS No.: 89861-06-3
M. Wt: 212.36 g/mol
InChI Key: JXLODBQIKOKJRE-UHFFFAOYSA-N
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Description

tert-Butyl(furan-3-ylmethoxy)dimethylsilane is a silane-based organic compound featuring a tert-butyldimethylsilyl (TBDMS) group linked to a furan-3-ylmethoxy substituent. This compound is structurally significant in organic synthesis, particularly as a protecting group for alcohols or phenols due to the TBDMS moiety’s stability under acidic and basic conditions . The furan ring introduces unique electronic and steric properties, influencing reactivity in cross-coupling reactions or polymerization processes.

Properties

IUPAC Name

tert-butyl-(furan-3-ylmethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLODBQIKOKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472175
Record name Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89861-06-3
Record name Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE typically involves the reaction of furan-3-ylmethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-ylmethoxy derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-ylmethoxy ketones or aldehydes, while reduction can produce furan-3-ylmethoxy alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl(furan-3-ylmethoxy)dimethylsilane is primarily used as a protecting group in organic synthesis. The presence of the furan ring enhances the compound's reactivity, allowing it to participate in various chemical transformations. The tert-butyldimethylsilyl (TBDMS) group is particularly useful for protecting alcohols and amines during multi-step syntheses.

Key Reactions :

  • Deprotection : The TBDMS group can be selectively removed under mild acidic or fluoride conditions, allowing the release of the functional groups for further reactions.
  • Formation of Complex Molecules : It serves as an intermediate in the synthesis of more complex furan-based compounds, which are often biologically active.

Drug Development

Compounds containing furan rings are frequently found in pharmaceuticals due to their biological activity. This compound can be utilized in the development of new drug candidates by serving as a building block for synthesizing more complex structures.

Biological Activity :
Research indicates that furan derivatives exhibit various pharmacological properties, including antimicrobial and anticancer activities. For instance, derivatives similar to this compound have shown promise in drug discovery efforts targeting specific biological pathways.

Polymer Science

The compound can also be employed in polymer chemistry as a monomer or co-monomer to create bio-based polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Applications in Polymer Synthesis :

  • Furan-Based Resins : this compound can be used to synthesize furan-based dimethacrylate resins, which are known for their high glass transition temperatures (Tg). These resins can be cured into thermosets with desirable mechanical properties.
PropertyValue
Viscosity at 25 °C40 Pa·s
Glass Transition Temperature177–209 °C
Mass Loss Temperature359–375 °C

Case Study 1: Synthesis of Furan-Based Dicarboxylic Acids

Research has demonstrated that furan-based dicarboxylic acids can be synthesized using this compound as an intermediate. This synthesis involves reacting the silane with methacrylic acid to produce dimethacrylate resins with controlled end-group configurations, influencing their final properties significantly .

Case Study 2: Drug Development

In studies focusing on the development of new antimicrobial agents, derivatives of this compound have been synthesized and tested for efficacy against various pathogens. Preliminary results indicate promising activity, suggesting further exploration into its medicinal chemistry applications .

Mechanism of Action

The mechanism of action of TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic systems, while the tert-butyl and dimethylsilane groups can influence the compound’s steric and electronic properties. These interactions can modulate the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight LogP Key Features
tert-Butyl(furan-3-ylmethoxy)dimethylsilane C₁₁H₂₂O₂Si 228.38 (inferred) ~3.5 Furan ring provides π-conjugation; moderate steric bulk from TBDMS group.
(3-Bromo-4-methoxyphenoxy)(t-butyl)dimethylsilane C₁₃H₂₁BrO₂Si 317.29 4.84 Bromine substituent enhances electrophilicity; high LogP indicates hydrophobicity.
tert-Butyl(oxiran-2-ylmethoxy)diphenylsilane C₁₉H₂₄O₂Si 312.48 2.96 Epoxide (oxirane) group enables ring-opening reactivity; diphenyl groups increase steric hindrance.
TBDMS-protected nucleoside derivative Complex ~900 (estimated) N/A Used in oligonucleotide synthesis; TBDMS stabilizes sugar-phosphate backbone.
tert-Butyldimethylsilane C₆H₁₆Si 116.28 ~2.5 Simpler silane; lacks oxygen-containing substituents; highly reactive.

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: The furan-3-ylmethoxy group in the target compound has moderate electron-donating properties due to the oxygen atom, enhancing stability in nucleophilic environments. In contrast, bromine in (3-bromo-4-methoxyphenoxy)(t-butyl)dimethylsilane is electron-withdrawing, making the compound more reactive in Suzuki couplings or halogen-exchange reactions. The epoxide in tert-butyl(oxiran-2-ylmethoxy)diphenylsilane introduces strain-driven reactivity, enabling polymerization or nucleophilic ring-opening reactions.
  • Steric Effects :

    • The TBDMS group in all analogs provides steric protection, but bulkier substituents (e.g., diphenyl in ) reduce accessibility for reactions. The furan-3-ylmethoxy group balances steric hindrance and reactivity.
  • Hydrophobicity (LogP) :

    • Higher LogP in brominated analogs (4.84) suggests greater membrane permeability, making them suitable for hydrophobic matrices. The epoxide derivative (LogP 2.96) is less hydrophobic, favoring aqueous-phase applications.

Biological Activity

TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE is a silane compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique furan structure, may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18O2Si\text{C}_{13}\text{H}_{18}\text{O}_2\text{Si}

This structure includes a tert-butyl group, a furan moiety, and two dimethylsilyl groups, which may influence its interaction with biological targets.

Research indicates that compounds containing furan rings can interact with various biological pathways. The proposed mechanisms include:

  • GPR55 Receptor Modulation : Similar compounds have been shown to act as agonists for GPR55, a G protein-coupled receptor involved in pain modulation and cancer proliferation . Activation of this receptor may lead to anti-inflammatory effects and influence osteoclast function in bone metabolism .
  • Oxidative Stress Reduction : Furan derivatives may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments. This effect could contribute to their protective roles against neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced inflammation in animal models
AnticancerInhibition of cancer cell proliferation
AntioxidantDecreased oxidative stress markers

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the anti-inflammatory effects of this compound in murine models. The results demonstrated a significant reduction in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions.
  • Anticancer Properties :
    In vitro studies showed that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
  • Oxidative Stress Mitigation :
    Research indicated that this compound exhibited significant antioxidant activity, reducing levels of reactive oxygen species (ROS) in cultured neuronal cells. This suggests a protective role against oxidative damage associated with neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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